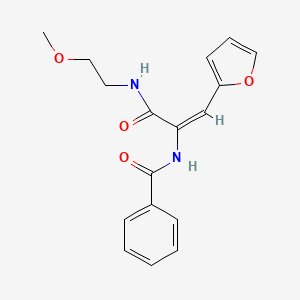

N-(1-(Furan-2-yl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide

Description

The compound N-(1-(Furan-2-yl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide features a benzamide core linked to a propen-2-yl chain substituted with a furan-2-yl group and a 2-methoxyethylamino moiety. Its structure includes:

- α,β-Unsaturated ketone (enone system): Enhances electrophilicity, enabling Michael addition or nucleophilic attack.

- 2-Methoxyethylamino substituent: Modifies solubility and electronic properties via the methoxy group.

Properties

IUPAC Name |

N-[(E)-1-(furan-2-yl)-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-22-11-9-18-17(21)15(12-14-8-5-10-23-14)19-16(20)13-6-3-2-4-7-13/h2-8,10,12H,9,11H2,1H3,(H,18,21)(H,19,20)/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVYHEZCIQWTFV-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Furan-2-yl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.

Introduction of the benzamide group: The benzamide group is introduced via amidation reactions, often using benzoyl chloride and an appropriate amine.

Attachment of the methoxyethylamino group: This step involves the reaction of the intermediate compound with 2-methoxyethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Furan-2-yl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The carbonyl group in the benzamide can be reduced to form corresponding alcohols.

Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furan derivatives with additional oxygen functionalities.

Reduction: Alcohol derivatives of the benzamide.

Substitution: Compounds with new substituents replacing the methoxyethylamino group.

Scientific Research Applications

Synthesis and Structural Insights

The compound can be synthesized through various chemical reactions, including the coupling of furan derivatives with amine functionalities. Its structural components, such as the furan ring and benzamide moiety, contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring furan and benzamide structures. For instance, derivatives of similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines. A study indicated that benzo[b]furan derivatives exhibited excellent selectivity and potency against human cancer cells, with some compounds achieving GI50 values below 0.01 µM across multiple cell lines .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Aryl acyl sulfonamides, similar in structure to our compound, have been shown to possess antibacterial and antifungal activities against a range of pathogens . This indicates that N-(1-(Furan-2-yl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide may also exhibit such properties, warranting further investigation.

Anti-inflammatory Effects

Compounds containing furan rings are often associated with anti-inflammatory activities. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes, which could be a valuable therapeutic approach for inflammatory diseases.

Drug Development

Given its structural features and biological activities, this compound holds potential as a lead compound in drug development. Its ability to selectively target cancer cells makes it a candidate for further optimization and clinical testing.

Combination Therapies

The compound may also be explored in combination therapies with existing anticancer drugs to enhance efficacy and reduce resistance. The synergistic effects observed in similar compounds suggest that this approach could improve treatment outcomes for patients.

Case Studies and Research Findings

A comprehensive analysis of related compounds has been conducted to evaluate their therapeutic potential:

These findings underline the importance of further research into this compound to fully understand its therapeutic potential.

Mechanism of Action

The mechanism of action of N-(1-(Furan-2-yl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets. The furan ring and benzamide group can interact with enzymes and receptors, modulating their activity. The methoxyethylamino group may enhance the compound’s solubility and bioavailability, facilitating its effects on cellular pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Physicochemical Properties

Melting Points :

- Electron-withdrawing groups (e.g., nitro, chloro) increase melting points due to enhanced intermolecular forces. For instance, compound 2b (4-chlorophenyl) melts at 241–243°C , while 4d (4-hydroxyphenyl) melts lower at 214–216°C .

- The 2-methoxyethylamino group in the target compound may lower the melting point compared to aryl-substituted analogs due to reduced crystallinity.

Spectroscopic Data :

Antifungal Activity :

Cytotoxic Activity :

Target Compound Implications :

Structure-Activity Relationships (SAR)

- Aryl vs. Alkyl Amino Groups: Aryl substituents (e.g., chlorophenyl, nitrophenyl) enhance antifungal activity but may reduce solubility. Alkyl groups (e.g., 2-methoxyethyl) balance hydrophobicity and solubility.

- Electron-Withdrawing Groups : Nitro or chloro substituents on the aryl ring increase electrophilicity, enhancing interactions with biological targets .

- Methoxy Positioning: 3,4,5-Trimethoxybenzamide derivatives (e.g., 4a) show higher melting points and stability compared to mono-methoxy analogs .

Biological Activity

N-(1-(Furan-2-yl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the synthesis, biological effects, and relevant studies surrounding this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 314.33 g/mol. The compound features a furan ring, a methoxyethyl group, and an amide functional group, contributing to its diverse biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, combining various precursors to form the desired product. The synthetic route often includes the formation of the furan moiety followed by amine coupling and subsequent modifications to introduce the methoxyethyl group.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzamide derivatives have shown efficacy against various fungal pathogens, with some compounds demonstrating inhibition rates exceeding 80% against species like Botrytis cinerea and Fusarium graminearum .

| Compound | Inhibition Rate (%) | Target Pathogen |

|---|---|---|

| 10a | 84.4 | Botrytis cinerea |

| 10d | 83.6 | Fusarium graminearum |

| 10e | 83.3 | Marssonina mali |

Insecticidal Activity

Insecticidal properties have also been reported for related benzamide compounds. For example, certain derivatives demonstrated lethal activity against pests such as Helicoverpa armigera and Spodoptera frugiperda, highlighting their potential as agricultural biocontrol agents .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity against human cell lines have shown that many derivatives of this compound are non-toxic at effective concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of benzamide derivatives:

- Study on Anti-Tubercular Activity : A series of benzamide derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Some compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for further development .

- Zebrafish Embryo Toxicity Test : The toxicity of these compounds was assessed using zebrafish embryos, with results indicating low toxicity levels at concentrations that showed significant biological activity .

Q & A

Q. What are the standard synthetic routes for preparing N-(1-(Furan-2-yl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting with substituted benzamides and functionalized acrylamide intermediates. Key steps include:

- Condensation reactions between furan-containing aldehydes and active methylene compounds (e.g., β-ketoamides) to form the enaminone core .

- Amide coupling using reagents like EDCI/HOBt or acetic acid-mediated reactions to introduce the 2-methoxyethylamino group .

- Reaction optimization : Solvents (ethanol, THF), temperatures (reflux at 80–100°C), and catalysts (e.g., Cu(I) for stereochemical control) are critical for yield and purity .

Validation : Monitor via TLC and HPLC; purify via column chromatography or recrystallization (DMF/H₂O) .

Q. How is the geometric isomerism of this compound addressed during synthesis?

Methodological Answer: The double bond in the prop-1-en-2-yl moiety leads to E/Z isomerism. Strategies include:

- Stereoselective synthesis : Use of LDA (lithium diisopropylamide) in THF to control enolate geometry during acrylamide formation .

- Chromatographic separation : Employ reverse-phase HPLC to isolate isomers .

- Spectroscopic confirmation : Compare -NMR coupling constants () for vinyl protons (e.g., for trans isomers) .

Q. What spectroscopic techniques are used to confirm the structure?

Methodological Answer:

- NMR : - and -NMR identify furan (δ 6.3–7.5 ppm), benzamide carbonyl (δ 165–170 ppm), and methoxyethyl groups (δ 3.2–3.5 ppm) .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 409.2) .

- IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates; ethanol minimizes side reactions .

- Temperature control : Reflux (~80°C) accelerates condensation but risks decomposition; lower temps (40–60°C) improve selectivity for amide coupling .

- Catalyst screening : Cu(I) catalysts improve stereochemical outcomes in heterocyclic intermediates .

Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, reflux | 71 | 95 |

| THF, 40°C | 58 | 98 |

| DMF, 60°C | 82 | 93 |

| Source: Adapted from |

Q. What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

- Anticancer screening : MTT assays on HepG2 or MCF-7 cells, with IC₅₀ calculations .

- Antimicrobial testing : Broth microdilution (MIC against S. aureus or E. coli) .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., VEGFR-2) .

Note : Pre-treat compounds with DMSO (≤0.1% final concentration) to avoid solvent toxicity .

Q. How do computational methods aid in mechanistic studies?

Methodological Answer:

- Molecular docking : Predict binding to targets (e.g., HIV-1 capsid proteins) using AutoDock Vina; validate with MD simulations .

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity .

- ADMET prediction : Use SwissADME to assess logP, bioavailability, and CYP450 interactions .

Q. How does structural modification (e.g., substituent variation) impact activity?

Methodological Answer:

- Electron-withdrawing groups (e.g., Cl at aryl positions) enhance antimicrobial potency but reduce solubility .

- Methoxyethyl vs. allylamino : Methoxyethyl improves metabolic stability (reduced CYP3A4 oxidation) .

Data Table :

| Substituent | Anticancer IC₅₀ (μM) | logP |

|---|---|---|

| 3,4-Dimethoxybenzamide | 12.3 | 2.8 |

| 3-Chlorophenyl | 8.7 | 3.5 |

| 4-Methoxyphenyl | 15.9 | 2.1 |

| Source: |

Handling Data Contradictions

Q. How to resolve discrepancies in reported biological activities across studies?

Methodological Answer:

- Standardize assays : Use identical cell lines (e.g., HepG2 from ATCC) and protocols (e.g., 48h incubation) .

- Control variables : Match solvent, concentration, and purity (>95% by HPLC) .

- Meta-analysis : Compare datasets using tools like RevMan; highlight outliers due to structural analogs (e.g., furan vs. thiophene derivatives) .

Q. Why do similar compounds show divergent solubility profiles?

Methodological Answer:

- Crystallinity : Amorphous vs. crystalline forms (assessed via XRD) alter solubility .

- Protonation states : Adjust pH during dissolution (e.g., use citrate buffer for ionizable amines) .

- Co-solvents : PEG-400 or cyclodextrins enhance aqueous solubility .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.